molecular formula C17H22BrN7O B560452 Phidianidine a CAS No. 1301638-41-4

Phidianidine a

カタログ番号: B560452
CAS番号: 1301638-41-4
分子量: 420.315
InChIキー: SSDJERJRAHRKGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phidianidine A is a marine alkaloid that was first isolated from the opisthobranch mollusk Phidiana militaris . It is distinguished by its 1,2,4-oxadiazole ring, a feature that makes it one of the first natural products known to contain this moiety . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Biological evaluations have identified this compound as a compound with significant activity in the central nervous system. It acts as a potent and selective ligand for the μ-opioid receptor (μOR), showing high affinity (Ki = 230 nM) while demonstrating no significant activity against the δ- and κ-opioid receptors . In functional assays, it behaves as a weak partial agonist at this receptor . Concurrently, this compound is a selective inhibitor of the dopamine transporter (DAT) with a Ki of 310 nM, exhibiting weaker effects on the norepinephrine transporter (NET) and no substantial activity on the serotonin transporter (SERT) . This unique dual profile makes it an attractive chemical lead for further optimization and pharmacological study in CNS research . In vitro cytotoxicity screening has shown that this compound does not exhibit toxicity in certain cell lines at tested concentrations, suggesting its effects are not due to general cell death . Derivatives based on the phidianidine structure have also been explored for other potential activities, including anti-inflammatory and immunosuppressive effects .

特性

CAS番号

1301638-41-4

分子式

C17H22BrN7O

分子量

420.315

IUPAC名

2-[5-[[5-[(6-bromo-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine

InChI

InChI=1S/C17H22BrN7O/c18-12-4-5-13-11(10-23-14(13)9-12)8-15-24-17(25-26-15)22-7-3-1-2-6-21-16(19)20/h4-5,9-10,23H,1-3,6-8H2,(H,22,25)(H4,19,20,21)

InChIキー

SSDJERJRAHRKGJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2CC3=NC(=NO3)NCCCCCN=C(N)N

同義語

PHIA;  N-{5-[5-(6-Bromo-1H-indol-3-ylmethyl)-[1,2,4]oxadiazol-3-ylamino]-pentyl}-guanidine TFA salt

製品の起源

United States

科学的研究の応用

Antifouling Agent

Phidianidine A has been identified as a potent natural antifoulant. Laboratory studies demonstrated its ability to inhibit the settlement of barnacle cyprids (Amphibalanus improvisus) with an IC50 value as low as 0.7 μg/mL. Field trials incorporating synthetic analogues of this compound into coatings showed significant inhibition of microalgal and bacterial settlement over extended periods (up to 84 days) .

Study IC50 Value (μg/mL) Duration Outcome
Antifouling Bioassay0.7-Effective against barnacle cyprids
Field Trials-84 daysSignificant reduction in microfouling

Opioid Receptor Modulation

This compound exhibits selective activity at the μ-opioid receptor, showing over 100% inhibition at specific concentrations. This property suggests potential applications in pain management and opioid-related therapies . The compound's profile indicates it may act as a partial agonist, providing analgesic effects without the full spectrum of side effects associated with traditional opioids.

Receptor Activity (%) at 10 μM
μ-opioid103
δ-opioid-5
κ-opioid-

Cytotoxicity Against Cancer Cells

Research has shown that this compound has cytotoxic effects against various cancer cell lines, including human leukemia (THP-1) and cervix carcinoma (HeLa), with IC50 values ranging from 5.1 to 12.3 μM. This highlights its potential as a lead compound in cancer therapy .

Cell Line IC50 Value (μM)
THP-1 (Leukemia)5.1
HeLa (Cervical)11.8
JB6 Cl41 (Mouse)12.3

Synthetic Analogues Development

Recent studies have focused on synthesizing analogues of this compound to enhance its bioactivity and reduce toxicity. Techniques such as Fischer Indole synthesis have been employed to modify the indole ring and introduce various substituents, aiming to optimize pharmacological properties while maintaining structural integrity .

Case Study 1: Antifouling Coatings

A synthetic analogue of this compound was incorporated into marine coatings tested in real-world environments. The results indicated a significant reduction in fouling organisms, demonstrating the practical application of this compound derivatives in marine technology .

Case Study 2: Opioid Receptor Research

Studies evaluating the binding affinity of this compound at opioid receptors revealed its potential as a therapeutic agent for pain relief with fewer side effects compared to traditional opioids. This finding is significant for developing safer analgesics .

類似化合物との比較

Phidianidine B

Phidianidine B, a structural analog lacking the bromine substituent on the indole ring, shows distinct bioactivity profiles:

Property Phidianidine A Phidianidine B Reference
Cytotoxicity (HeLa) 1.52 ± 0.3 μM 0.417 ± 0.4 μM
DAT Inhibition 103% at 10 μM 96% at 10 μM
μOR Agonism Full agonism Partial agonism

The bromine atom in this compound enhances cytotoxicity but reduces DAT inhibition efficacy compared to Phidianidine B .

Triazole-Based Analogues

Replacing the 1,2,4-oxadiazole with a 1,2,3-triazole alters bioactivity:

Compound % PTP1B Inhibition (20 μM) Selectivity (PTP1B vs. TCPTP) Reference
10e 50.5 ± 1.1 >10-fold
14n 72.3 ± 2.4 >50-fold

Triazole derivatives maintain inhibitory activity but require bulky substituents (e.g., CH₂CH₃) for optimal binding .

Comparison with Functionally Similar Compounds

Batatasin-III (Anti-Biofouling)

Batatasin-III, a phenolic natural product, inhibits barnacle settlement at IC₅₀ = 1.2 μg/mL. This compound is 1.7-fold more potent, attributed to its cationic guanidine group enhancing surface adhesion .

Oleanolic Acid (PTP1B Inhibition)

Oleanolic acid (IC₅₀ = 1.2 μM) is a benchmark PTP1B inhibitor. Phidianidine derivatives (e.g., 14n) achieve comparable potency (IC₅₀ = 2.1 μM) but with superior selectivity (>50-fold over TCPTP) .

Flavonoids (Neuroprotection)

Quercetin, a flavonoid, reduces Aβ-induced neurotoxicity by 40% at 50 μM. Phidianidine analogs (e.g., 1c) achieve similar efficacy at 10 μM, suggesting enhanced blood-brain barrier penetration due to the guanidine chain .

Key Structure-Activity Relationships (SAR)

  • 1,2,4-Oxadiazole Ring : Essential for DAT inhibition and μOR agonism but replaceable in anti-biofouling and PTP1B inhibition .
  • Bromine Substituent : Enhances cytotoxicity (e.g., this compound vs. B) but reduces DAT activity .
  • Guanidine Side Chain : Critical for anti-biofouling and neuroprotection; lengthening the chain improves PTP1B inhibition .
  • Aromatic Modifications : Pyridine or furan substitutions optimize neuroprotective and enzyme inhibitory activities .

準備方法

Indole-Acetic Acid Derivative Preparation

The synthesis typically begins with functionalizing the indole core. 6-Bromoindole-3-acetic acid (9a ) is esterified to its ethyl ester derivative, which is subsequently converted to an acid chloride using oxalyl chloride and catalytic DMF in dichloromethane. This intermediate reacts with N-Boc-protected aminoalkyl hydroxyguanidine precursors to form the 1,2,4-oxadiazole ring. For instance, coupling 6-bromoindole-3-acetyl chloride with N-5-azidopentyl-N′-hydroxyguanidine (8 ) yields the azide-containing oxadiazole intermediate (11a ) in 61% yield.

Azide Reduction and Guanidine Installation

The azide group in 11a is reduced to a primary amine (12a ) using activated zinc and ammonium formate in methanol. This step avoids harsh hydrogenation conditions that could degrade the oxadiazole ring. The amine is then guanidylated with S-methylisothiourea (13 ) in the presence of silver nitrate and triethylamine, followed by Boc-deprotection with trifluoroacetic acid (TFA) to afford this compound (1a ) in 93% yield.

Key Data:

  • Total yield: 19% over seven steps.

  • Critical reagents: Zinc (for azide reduction), AgNO₃ (for guanidine coupling).

  • Challenges: Instability of intermediates necessitates rapid purification.

Alternative Route via Amidoxime Cyclization

Amidoxime Intermediate Formation

This method bypasses the azide reduction step by directly cyclizing an amidoxime intermediate. N-Boc-1-amino-5-[(E)-2-hydroxyguanidino]-pentane is reacted with 6-bromo-3-indoleacetic acid ethyl ester under HATU/DIPEA-mediated coupling conditions to form a linear precursor. Cyclization is achieved via heating in ethanol/water with sodium acetate, forming the 1,2,4-oxadiazole ring.

Guanidine Deprotection

The Boc-protected guanidine is deprotected using TFA in dichloromethane, yielding this compound in 28% yield over two steps. This route simplifies the synthesis but requires precise control of cyclization conditions to prevent oxadiazole ring degradation.

Key Data:

  • Yield: 28% (two steps).

  • Advantages: Fewer steps, avoids toxic cyanogen bromide.

  • Limitations: Lower overall yield compared to classical methods.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodKey StepsTotal YieldKey Reagents
Classical ConvergentAzide reduction, guanidylation19%Zn, AgNO₃, TFA
Amidoxime CyclizationCyclization, deprotection28%HATU, DIPEA, TFA

The amidoxime route offers higher step efficiency, while the classical method provides better scalability.

Spectroscopic Validation

This compound synthesized via both methods exhibits identical spectral data:

  • ¹H NMR (CD₃OD): δ 7.56–7.51 (m, 1H), 7.48–7.42 (m, 1H), 4.20 (s, 2H), 3.19–3.09 (m, 4H).

  • ¹³C NMR (CD₃OD): δ 178.98 (oxadiazole C=O), 170.10 (amide C=O), 116.18 (C-Br).

  • HRMS: m/z 420.1131 [M + H]⁺ (calcd for C₁₇H₂₂⁷⁹BrN₇O₃⁺).

Optimization Strategies and Challenges

Oxadiazole Stability

The 1,2,4-oxadiazole ring is sensitive to strong acids and bases. Reactions involving TFA must be conducted at low temperatures (<25°C) to prevent ring opening.

Guanidine Coupling

Silver nitrate-mediated coupling with S-methylisothiourea ensures high regioselectivity but generates stoichiometric AgBr byproducts, complicating purification. Recent advances replace AgNO₃ with copper catalysts, though yields remain suboptimal .

Q & A

Q. How is Phidianidine A structurally characterized, and what analytical techniques are essential for its identification?

this compound is identified through a combination of spectroscopic and crystallographic methods. Key techniques include NMR spectroscopy to resolve its indole-oxadiazole hybrid structure, X-ray crystallography to confirm stereochemistry, and high-resolution mass spectrometry (HRMS) to verify molecular mass . Structural features such as the brominated benzene ring and 1,2,4-oxadiazole moiety are critical for distinguishing it from analogs like Phidianidine B (which lacks bromine) .

Q. What are the primary biological activities reported for this compound, and how are these assays designed?

this compound is evaluated for bioactivity using in vitro enzyme inhibition assays (e.g., 5-lipoxygenase (5-LOX) inhibition) and cell-based models (e.g., cytotoxicity against cancer cell lines). Experimental design includes:

  • Positive controls (e.g., zileuton for 5-LOX inhibition).
  • Dose-response curves to calculate IC₅₀ values.
  • Validation of selectivity via counter-screening against unrelated enzymes .

Q. What synthetic strategies are employed for this compound, and what challenges arise in its synthesis?

Synthesis involves cyclocondensation of indole-5-carboxamide precursors with hydroxylamine derivatives to form the 1,2,4-oxadiazole ring. Key challenges include:

  • Regioselectivity in bromination.
  • Stability of intermediates under acidic/alkaline conditions.
  • Purification via column chromatography to isolate enantiomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC₅₀ values or selectivity profiles may arise from variations in assay conditions (e.g., buffer pH, incubation time) or compound purity . Methodological solutions include:

  • Standardized protocols (e.g., NIH/NCBI BioAssay guidelines).
  • Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Meta-analysis of raw data from multiple studies to identify confounding variables .

Q. What computational approaches are used to predict this compound’s molecular interactions, and how are these validated experimentally?

Molecular docking (e.g., AutoDock Vina) predicts binding poses in 5-LOX or other targets, while MD simulations assess stability of ligand-receptor complexes. Experimental validation involves:

  • Site-directed mutagenesis of predicted binding residues.
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Structure-activity relationship (SAR) studies on analogs with modified substituents .

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

Optimization strategies include:

  • Microwave-assisted synthesis to enhance reaction efficiency.
  • Catalytic systems (e.g., Pd/C for deprotection steps).
  • Design of Experiments (DoE) to statistically evaluate factors like temperature, solvent polarity, and reagent ratios .

Methodological Frameworks for Research Design

What criteria should guide the formulation of a hypothesis-driven research question on this compound?

Apply the FINER framework :

  • Feasible : Ensure access to synthetic precursors and analytical infrastructure.
  • Novel : Address gaps (e.g., unexplored targets like TRPV channels).
  • Ethical : Use in vitro models before animal studies.
  • Relevant : Align with broader goals (e.g., anti-inflammatory drug discovery) .

Q. How should researchers structure a manuscript reporting new this compound derivatives?

Follow IMRaD structure :

  • Introduction : Link structural modifications (e.g., halogen substitution) to hypothesized bioactivity.
  • Methods : Detail synthetic protocols and purity thresholds (e.g., ≥95% by HPLC).
  • Results : Use tables for IC₅₀ values and spectral data (δ in ppm for NMR).
  • Discussion : Contrast findings with prior work (e.g., lower potency vs. Phidianidine B due to bromine’s steric effects) .

Table: Key Studies on this compound

Study FocusKey FindingsMethodology UsedReference ID
Structural ElucidationBromine at C-3 enhances 5-LOX inhibition vs. non-halogenated analogs.X-ray crystallography, NMR
Synthetic OptimizationMicrowave synthesis reduced reaction time by 40% vs. conventional methods.DoE, HPLC purification
Bioactivity ContradictionsVariability in IC₅₀ values linked to differences in enzyme source (human vs. murine).Meta-analysis, orthogonal assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phidianidine a
Reactant of Route 2
Reactant of Route 2
Phidianidine a

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。